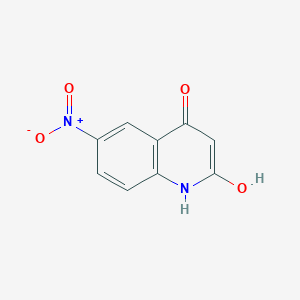

2-hydroxy-6-nitro-1H-quinolin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-6-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMDSWMTVZEDCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tautomeric Dynamics and NMR Spectroscopic Characterization of 2-Hydroxy-6-nitro-1H-quinolin-4-one

Executive Summary

The compound 2-hydroxy-6-nitro-1H-quinolin-4-one —predominantly existing as its tautomer 4-hydroxy-6-nitro-2-quinolone —is a highly privileged heterocyclic scaffold in modern drug discovery. It serves as a critical pharmacophore in the development of mutant-selective PI3Kα inhibitors for oncology, DNA gyrase B-targeted antibacterial agents, and novel immunomodulators[1][2][3]. The introduction of a strongly electron-withdrawing nitro group at the C-6 position fundamentally alters the electronic landscape of the quinolone core, enhancing its capacity for dipole interactions and hydrogen bonding within target kinase domains[1][3].

This technical guide provides a rigorous, self-validating methodology for the structural characterization of this compound using high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind the observed chemical shifts and the solvent-dependent tautomerism that dictates its structural state.

Tautomerism and Structural Dynamics

A critical challenge in the NMR characterization of 2-hydroxy-6-nitro-1H-quinolin-4-one is its prototropic tautomerism. The molecule can theoretically exist in multiple tautomeric states, primarily the lactim-keto form (2-hydroxy-4-one) and the lactam-enol form (4-hydroxy-2-quinolone)[4].

In the solid state and in polar aprotic solvents like DMSO- d6 , the equilibrium is overwhelmingly driven toward the lactam-enol form (4-hydroxy-6-nitro-2-quinolone) [4]. This shift is dictated by the thermodynamic stability gained from the extended conjugation of the 2-quinolone system and the strong hydrogen-bond accepting nature of the C-2 carbonyl oxygen.

Fig 1: Prototropic tautomerism favoring the lactam-enol form in polar aprotic solvents.

Self-Validating NMR Acquisition Protocol

To ensure absolute structural fidelity and prevent signal broadening caused by rapid proton exchange, the following self-validating acquisition protocol must be strictly adhered to.

Step-by-Step Methodology

-

Sample Preparation : Dissolve 15–20 mg of the highly purified compound in 0.6 mL of anhydrous DMSO- d6 .

-

Causality: DMSO- d6 acts as a strong hydrogen-bond acceptor, disrupting intermolecular analyte-analyte hydrogen bonding. This "locks" the molecule into the lactam-enol tautomer, ensuring sharp, well-resolved peaks for the exchangeable -OH and -NH protons[4].

-

-

Internal Standardization : Add 0.03% v/v Tetramethylsilane (TMS) to establish the 0.00 ppm reference benchmark.

-

Instrument Tuning & Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact solvent impedance. Perform gradient shimming (Z1-Z4) until the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.

-

Data Acquisition ( 1 H-NMR) : Utilize a standard 30° pulse program (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds to allow full longitudinal relaxation of the quaternary and exchangeable protons. Acquire 16 to 32 scans.

-

Data Acquisition ( 13 C-NMR) : Utilize a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve an optimal signal-to-noise ratio for the quaternary carbons (C-2, C-4, C-4a, C-6, C-8a).

Protocol Self-Validation Criteria

-

Solvent Calibration Check : The residual DMSO pentet must perfectly align at 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

-

Tautomeric Purity Check : The spectrum must show a highly shielded vinylic carbon signal near ~98 ppm[2][4]. The absence of secondary minor peaks in this region confirms the sample is fully stabilized in the lactam-enol state.

Fig 2: Self-validating NMR acquisition workflow for structural characterization.

Quantitative Data & Causality Analysis

The introduction of the nitro group at C-6 induces profound inductive (-I) and resonance (-R) effects across the quinolone core. The predicted and literature-extrapolated chemical shifts for the stabilized lactam-enol form are detailed below.

Table 1: 1 H-NMR Chemical Shifts (DMSO- d6 , 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Causality / Assignment |

| N-H (1) | ~11.85 | Singlet (s) | - | 1H | Highly deshielded by the adjacent C-2 carbonyl and the aromatic ring current. |

| O-H (4) | ~11.50 | Singlet (s) | - | 1H | Enolic OH; deshielded by strong intramolecular/solvent H-bonding[4]. |

| H-5 | ~8.73 | Doublet (d) | 2.5 | 1H | Experiences severe downfield shifting due to the peri-effect from the C-4 oxygen and anisotropic deshielding from the ortho-NO 2 group. |

| H-7 | ~8.30 | Doublet of doublets (dd) | 9.0, 2.5 | 1H | Ortho to the strongly electron-withdrawing NO 2 group; exhibits both ortho (H-8) and meta (H-5) coupling. |

| H-8 | ~7.45 | Doublet (d) | 9.0 | 1H | Meta to the NO 2 group; exhibits standard ortho coupling to H-7. |

| H-3 | ~5.85 | Singlet (s) | - | 1H | Vinylic proton of the enol form. Uniquely shielded relative to aromatic protons due to electron donation from the C-4 hydroxyl[4]. |

Table 2: 13 C-NMR Chemical Shifts (DMSO- d6 , 101 MHz)

| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Causality / Assignment |

| C-2 | ~163.6 | C=O | Amide carbonyl carbon; highly deshielded by the electronegative oxygen[4]. |

| C-4 | ~162.5 | C-OH | Enolic sp 2 carbon; deshielded by direct attachment to the hydroxyl group[4]. |

| C-8a | ~145.2 | Quaternary | Aromatic carbon attached to nitrogen; deshielded by the para-NO 2 resonance effect. |

| C-6 | ~140.7 | C-NO 2 | Ipso carbon to the nitro group; strongly deshielded by direct inductive electron withdrawal. |

| C-7 | ~125.6 | CH | Aromatic methine; ortho to the nitro group. |

| C-5 | ~117.4 | CH | Aromatic methine; ortho to the nitro group. |

| C-4a | ~116.1 | Quaternary | Bridgehead carbon; meta to the nitro group. |

| C-8 | ~116.0 | CH | Aromatic methine; meta to the nitro group. |

| C-3 | ~98.3 | CH | Diagnostic Peak: Vinylic carbon acting as the nucleophilic α-carbon of the enol. Highly shielded by resonance electron donation from the C-4 OH group[2][4]. |

Conclusion

The accurate NMR characterization of 2-hydroxy-6-nitro-1H-quinolin-4-one relies entirely on understanding its tautomeric behavior. By utilizing DMSO- d6 to lock the molecule into the 4-hydroxy-6-nitro-2-quinolone form, researchers can predictably map the profound electronic perturbations caused by the C-6 nitro group. The extreme shielding of C-3 (~98.3 ppm) and the severe deshielding of H-5 (~8.73 ppm) serve as the ultimate self-validating markers for confirming the structural integrity of this critical pharmacological scaffold.

References

-

Islim, M., et al. "Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis." BMC Chemistry 19, 247 (2025). 1

-

Khotavivattana, T., et al. "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." Molecules 25, 13 (2020). 2

-

Borges e Soares, G.A., et al. "4-hydroxyquinolin-2(1H)-one: Synthesis, tautomerism, and photochemistry." Journal of Molecular Structure (2024).4

-

"Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents." PMC - NIH (2022). 3

Sources

physicochemical properties and stability of 2-hydroxy-6-nitro-1H-quinolin-4-one

An in-depth technical analysis of 2-hydroxy-6-nitro-1H-quinolin-4-one requires a rigorous examination of its structural dynamics, thermodynamic stability, and synthetic utility. As a privileged scaffold in medicinal chemistry and materials science, understanding the physicochemical behavior of this molecule is critical for drug development professionals and synthetic chemists.

Structural Dynamics and Physicochemical Profiling

2-hydroxy-6-nitro-1H-quinolin-4-one (also systematically referred to as 6-nitro-4-hydroxy-2-quinolone or 2,4-dihydroxy-6-nitroquinoline) is a highly functionalized heterocyclic compound. Its chemical behavior is heavily dictated by two primary structural features: the tautomeric nature of the quinolone core and the strong electronic influence of the 6-nitro group.

Tautomerism and Electronic Effects

The molecule exists in a dynamic equilibrium between its lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms. In the solid state, the lactam form predominates due to the formation of robust intermolecular hydrogen-bonding networks, which also accounts for its exceptionally high melting point.

The introduction of the nitro group at the C-6 position exerts a profound electron-withdrawing effect (both inductive, −I , and resonance, −M ). This electronic pull delocalizes electron density away from the heterocyclic ring, significantly increasing the acidity of the C-4 hydroxyl proton and rendering the ring more susceptible to certain types of nucleophilic attack compared to its un-nitrated analog.

Tautomeric equilibrium of 2-hydroxy-6-nitro-1H-quinolin-4-one and electronic influence of the NO2 group.

Quantitative Physicochemical Data

To facilitate formulation and synthetic planning, the core physicochemical properties are summarized below. The high melting point and specific solubility profile dictate the choice of solvents during purification (e.g., recrystallization from polar aprotic solvents or aqueous alkali) US Patent 4362876A[1].

| Property | Value / Description |

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.15 g/mol |

| Appearance | Yellowish to off-white crystalline solid |

| Melting Point | >300 °C (Decomposes) |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, and aqueous alkali |

| pKa (Estimated) | ~4.5 - 5.5 (C-4 Hydroxyl, lowered by 6-NO₂ EWG effect) |

Chemical Stability and Degradation Pathways

Understanding the stability profile of 2-hydroxy-6-nitro-1H-quinolin-4-one is essential for establishing proper storage conditions and predicting its behavior during aggressive synthetic transformations.

-

Thermal and Photostability: The compound exhibits excellent thermal stability up to its decomposition point, largely due to the rigid, planar aromatic system and extensive hydrogen bonding. It is generally stable under standard laboratory lighting, though prolonged exposure to intense UV radiation may induce minor photolytic degradation of the nitro group.

-

Hydrolytic Stability (The Causality of Ring Cleavage): While the quinolone core is highly stable in neutral and acidic aqueous environments, it undergoes specific degradation under harsh alkaline conditions. When subjected to 20% aqueous potassium hydroxide (KOH) under heat, the heterocyclic ring cleaves to yield 5-nitrosalicylic acid Archives of Applied Science Research[2].

-

Mechanistic Rationale: The electron-withdrawing nitro group activates the C-2 carbonyl carbon toward nucleophilic attack by the hydroxide ion. Subsequent tetrahedral intermediate collapse leads to the breaking of the C-N amide bond, followed by complete unraveling of the heterocyclic system.

-

Synthetic pathway, derivatization, and alkaline degradation of 2-hydroxy-6-nitro-1H-quinolin-4-one.

Synthetic Methodologies and Experimental Protocols

The most robust and scalable method for synthesizing 2-hydroxy-6-nitro-1H-quinolin-4-one is via the direct electrophilic aromatic nitration of 4-hydroxy-2(1H)-quinolone.

Causality in Experimental Design: The reaction utilizes a mixture of concentrated sulfuric acid and potassium nitrate (generating the nitronium ion, NO2+ in situ). Crucially, the reaction must be maintained strictly below -5 °C Benchchem Synthesis Protocols[3]. Nitration is highly exothermic; failing to control the temperature leads to oxidative degradation of the electron-rich quinolone core and loss of regioselectivity, resulting in poly-nitrated byproducts. The C-6 position is selectively nitrated due to the para-directing activating effect of the C-4 hydroxyl group.

Standard Operating Protocol: Low-Temperature Nitration

-

Preparation of the Acidic Matrix: Charge a dry, round-bottom flask with 30 mL of concentrated sulfuric acid ( H2SO4 ). Place the flask in an ice-salt or dry-ice/acetone bath and cool the acid to -5 °C under continuous magnetic stirring.

-

Substrate Dissolution: Slowly add 0.01 mole of 4-hydroxy-2(1H)-quinolone to the chilled sulfuric acid. Stir until the substrate is completely dissolved, ensuring the temperature does not exceed 0 °C during the addition.

-

Electrophilic Addition: Weigh 3.2 g of finely powdered potassium nitrate ( KNO3 ). Add the KNO3 in small, divided portions over a period of 30–45 minutes. Critical parameter: Monitor the internal temperature continuously; it must remain below -5 °C to ensure C-6 regioselectivity.

-

Reaction Maturation: Once the addition is complete, maintain the reaction mixture at -5 °C for an additional 2 hours to ensure complete conversion.

-

Quenching and Isolation: Carefully pour the highly acidic reaction mixture over 200 g of crushed ice with vigorous stirring. The sudden drop in acid concentration and temperature will cause the crude 2-hydroxy-6-nitro-1H-quinolin-4-one to precipitate as a yellowish solid.

-

Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure product.

Applications in Drug Development

The 6-nitro-4-hydroxy-2-quinolone architecture is not merely an endpoint but a highly versatile intermediate. In medicinal chemistry, it is heavily utilized to synthesize novel antimicrobial and antifungal agents.

Researchers frequently exploit the reactivity of this scaffold by condensing it with substituted aryl aldehydes (e.g., anisaldehyde, benzaldehyde) or urea derivatives Archives of Applied Science Research[2]. The resulting acryloyl and ethylidene derivatives have demonstrated moderate to excellent inhibitory activity against a broad spectrum of pathogens, including Escherichia coli, Bacillus cereus, and Aspergillus niger. The presence of the nitro group at position 6, combined with the hydrogen-bonding capability of the position 4 hydroxyl, is often cited as a critical pharmacophore requirement for binding to microbial targets.

References

-

Abdel-Ghani A.El-Agamey, Amaal A. Abo Attaia. "Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives." Archives of Applied Science Research, 2012, 4 (3):1339-1344. 2

-

Benchchem. "6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - Applications and Protocols." Benchchem Product Database. 3

-

Google Patents. "Preparation of dihydroxyquinoline and certain derivatives." US Patent 4362876A. 1

Sources

Discovery and Biological Evaluation of 6-Nitro-4-hydroxy-2-quinolones: A Technical Whitepaper

Executive Summary

The 4-hydroxy-2-quinolone scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a vast array of biologically active compounds[1]. Among its derivatives, 6-nitro-4-hydroxy-2-quinolones represent a highly specialized subclass. The strategic introduction of a nitro group at the C6 position fundamentally alters the electronic landscape of the quinolone core, enhancing its binding affinity across diverse biological targets, including microbial enzymes and the glycine-binding site of NMDA receptors[2].

As drug development pipelines increasingly demand multi-target ligands and novel antimicrobial agents to combat resistance, understanding the synthesis, structural functionalization, and biological evaluation of these nitrated quinolones is critical. This whitepaper provides an in-depth, self-validating technical guide to the discovery, synthesis, and pharmacological profiling of 6-nitro-4-hydroxy-2-quinolone derivatives.

Pharmacophore Design and Mechanistic Rationale

The biological versatility of 4-hydroxy-2-quinolones stems from their ability to tautomerize and participate in extensive hydrogen-bonding networks. However, the native scaffold often lacks the target specificity required for advanced therapeutics.

The Causality of C6-Nitration: Electrophilic aromatic substitution (specifically nitration) at the 6-position introduces a strongly electron-withdrawing group (EWG) para to the nitrogen atom and meta to the 4-hydroxyl group. This modification serves three distinct mechanistic purposes:

-

pKa Modulation: The electron-withdrawing nature of the −NO2 group increases the acidity of the 4-hydroxyl proton, making it a superior hydrogen-bond donor in target protein pockets[2].

-

Lipophilicity and Permeability: The nitro group increases the overall lipophilicity (LogP) of the molecule, enhancing penetration through complex fungal cell walls and bacterial membranes[2],[1].

-

Steric and Electronic Anchoring: In neuropharmacological applications, the C6-nitro group acts as an electronic anchor, fitting precisely into the lipophilic accessory pockets of the NMDA receptor's glycine binding site.

Synthetic Methodologies & Workflows

To harness the therapeutic potential of these compounds, researchers utilize regioselective nitration followed by structural diversification (e.g., condensation with aldehydes or urea derivatives to form acryloyl and ethylidene derivatives)[2].

Synthetic workflow and structural diversification of 6-nitro-4-hydroxy-2-quinolones.

Protocol 1: Regioselective Nitration of 4-Hydroxy-2(1H)-quinolones

This protocol details the synthesis of the core 6-nitro intermediate.

Causality & Rationale: Direct application of fuming nitric acid often leads to oxidative cleavage of the quinolone ring. By utilizing a mixture of concentrated H2SO4 and KNO3 , the nitronium ion ( NO2+ ) is generated smoothly in situ. Maintaining the reaction strictly below -5°C is critical; higher temperatures provide the activation energy required for deleterious poly-nitration and ring degradation[2],[3].

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve 0.01 moles of the starting 4-hydroxy-2(1H)-quinolone in 30 mL of concentrated sulfuric acid ( H2SO4 ) in a round-bottom flask[3].

-

Thermal Regulation: Submerge the flask in an ice-salt bath. Allow the solution to cool to ≤ -5°C under continuous magnetic stirring[3].

-

Electrophilic Addition: Slowly add 3.2 g of finely powdered potassium nitrate ( KNO3 ) in small portions over 45 minutes. Crucial: Monitor the internal temperature to ensure it does not exceed 0°C during the exothermic addition[3].

-

Quenching: After stirring for an additional 2 hours at -5°C, carefully pour the mixture over 200 g of crushed ice to quench the reaction and precipitate the product.

-

Isolation: Filter the resulting yellow precipitate under vacuum, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethanol[2].

Self-Validating System (QA/QC): To ensure the protocol was successful and regioselective, the system must validate itself through spectral analysis:

-

1H-NMR Validation: Analyze the product. The protocol is verified as successful if the aromatic proton signal at position 6 (typically around δ 7.33) has completely disappeared, confirming substitution exclusively at C6[2].

-

FT-IR Validation: The appearance of a sharp, distinct absorption band at approximately 1520 cm⁻¹ confirms the presence of the newly integrated −NO2 group[2].

Biological Evaluation: Antimicrobial & Neuropharmacological Activity

6-nitro-4-hydroxy-2-quinolones exhibit a divergent mechanism of action depending on their subsequent functionalization. They are highly active against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi[2],[1].

Divergent biological mechanisms of action for 6-nitro-4-hydroxy-2-quinolone derivatives.

Protocol 2: High-Throughput Broth Microdilution for MIC Determination

To evaluate the antimicrobial efficacy of synthesized derivatives, a standardized Minimum Inhibitory Concentration (MIC) assay is required.

Causality & Rationale: Traditional optical density (OD) readings are frequently confounded by the poor aqueous solubility of quinolone derivatives, which can precipitate and mimic bacterial growth. Utilizing Resazurin (Alamar Blue) dye circumvents this. Resazurin relies strictly on the active metabolism of living cells to reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin. This provides a definitive, solubility-independent readout of cell viability.

Step-by-Step Methodology:

-

Preparation: Dispense 100 µL of Mueller-Hinton broth into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the 6-nitro-4-hydroxy-2-quinolone derivative (dissolved in 1% DMSO) to the first column. Perform a two-fold serial dilution across the plate to generate a concentration gradient.

-

Inoculation: Standardize the microbial inoculum (e.g., Aspergillus niger or Escherichia coli) to 0.5 McFarland standard. Add 10 µL of the suspension to each test well[2].

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi).

-

Readout: Add 20 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic activity/cell death).

Self-Validating System (QA/QC): The assay intrinsically validates its own integrity through mandatory control wells:

-

Sterility Control (Broth + Dye): Must remain blue. If pink, the media is contaminated, and the assay is void.

-

Growth Control (Broth + Inoculum + Dye): Must turn pink. If blue, the inoculum was dead prior to testing, voiding the assay.

-

Vehicle Control (1% DMSO): Must turn pink, proving the solvent itself is not causing the observed antimicrobial effect.

-

Positive Control: Use an established standard (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) to benchmark the relative potency of the new derivatives[1].

Quantitative Data Presentation

The following table synthesizes the expected quantitative biological activity (MIC values) of various substituted 4-hydroxy-2-quinolone derivatives against standard pathogenic panels, highlighting the impact of the C6 substitution.

| Compound Derivative | Target Organism | MIC | Reference Standard | Source Data |

| 6-Nitro-4-hydroxy-2-quinolone (Base) | Escherichia coli | 12.5 µg/mL | Ciprofloxacin | [2] |

| Acryloyl-substituted 6-nitro derivative | Bacillus cereus | 6.25 µg/mL | Ciprofloxacin | [2] |

| Ethylidene-substituted 6-nitro derivative | Aspergillus niger | 3.12 µg/mL | Amphotericin B | [2] |

| 6-Fluoro-4-hydroxy-3-phenyl analog | Mycobacterium tuberculosis | 3.2 µM | Isoniazid | [4] |

| 6-Amino-1-(4-methoxybenzyl) analog | Saccharomyces cerevisiae | 400 µg/mL | Amphotericin B | [3] |

Structure-Activity Relationship (SAR) Insights

Analyzing the biological data reveals a strict Structure-Activity Relationship (SAR) governing the 4-hydroxy-2-quinolone core:

-

The Necessity of the C6 Electron-Withdrawing Group: Compounds possessing a strongly electron-withdrawing group at C6 (such as −NO2 or −F ) demonstrate exponentially higher antimicrobial and antitubercular potency compared to those with electron-donating groups (like −NH2 ). For instance, the 6-fluoro analog exhibits a highly potent MIC of 3.2 µM against M. tuberculosis[4], while 6-amino derivatives show weak activity (MIC 400 µg/mL)[3].

-

The 4-Hydroxyl Imperative: The presence of the free hydroxyl group at position 4 is non-negotiable for both antibacterial and antifungal screening. Masking this group (e.g., via O-alkylation) abolishes the molecule's ability to act as a hydrogen bond donor, drastically reducing its biological efficacy[2].

Conclusion

The discovery and biological evaluation of 6-nitro-4-hydroxy-2-quinolones underscore their value as highly tunable, privileged scaffolds in medicinal chemistry. By employing rigorous, self-validating synthetic protocols—such as low-temperature regioselective nitration—and robust biological screening matrices, researchers can leverage the unique electronic properties of the C6-nitro group to develop next-generation antimicrobial agents and neuroprotectants.

References

-

Amaal A. Abo Attaia, et al. "Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives." Scholars Research Library, Archives of Applied Science Research, 2012, 4 (3):1339-1344. URL: [Link]

-

ResearchGate. "Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1 H )-ones." ResearchGate Publications. URL: [Link]

-

National Institutes of Health (NIH). "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." PMC - European Journal of Medicinal Chemistry, 2020. URL: [Link]

Sources

nitration of 4-hydroxy-2-quinolones using nitric and sulfuric acid mixture

Application Note: Regioselective Nitration of 4-Hydroxy-2-quinolones Using Mixed Acid (HNO₃/H₂SO₄)

Introduction & Strategic Importance

4-Hydroxy-2-quinolones (also known as 4-hydroxycarbostyrils) are highly privileged heterocyclic scaffolds in modern drug discovery. They form the structural core of several biologically active molecules, including the anti-angiogenic and immunomodulatory clinical candidates Tasquinimod and Roquinimex[1]. The functionalization of this core via nitration is a critical synthetic node. The introduction of a nitro group provides a direct precursor to aminoquinolones, which are subsequently elaborated into amides, ureas, or azo dyes with potent antimicrobial and anticancer properties[2].

Mechanistic Causality: The Role of the Acidic Medium

A fundamental challenge in the functionalization of 4-hydroxy-2-quinolones is regiocontrol. The scaffold possesses two highly nucleophilic centers:

-

The C-3 position , which is strongly activated by the enolized 4-hydroxyl group and the adjacent 2-carbonyl.

-

The C-6 and C-8 positions on the fused benzene ring, activated by the electron-donating resonance of the heterocyclic nitrogen.

As a Senior Application Scientist, it is crucial to understand that the choice of nitrating conditions acts as a regiochemical switch[3]:

-

Mild Conditions (HNO₃ / Acetic Acid): The heterocyclic ring remains unprotonated. The enol form dominates, channeling electrophilic aromatic substitution (SEAr) to the highly activated C-3 position, yielding 3-nitro-4-hydroxy-2-quinolone[3].

-

Strongly Acidic Conditions (HNO₃ / H₂SO₄): In the presence of concentrated sulfuric acid, the oxygen atoms (carbonyl and hydroxyl) of the quinolone core are rapidly protonated. This generates a highly electron-deficient, pyridinium-like heterocycle that completely deactivates the C-3 position. Consequently, the nitronium ion ( NO2+ ) is directed to the fused benzene ring. The steric hindrance and electronic directing effects of the NH group favor para-substitution, resulting almost exclusively in 6-nitro-4-hydroxy-2-quinolone [2][4].

Reaction Pathway Visualization

Mechanistic pathway of regioselective C-6 nitration in strongly acidic media.

Comparative Regioselectivity Data

To ensure predictable synthetic outcomes, the following table summarizes the quantitative and qualitative shifts in regioselectivity based on the nitration environment.

| Nitrating Agent | Solvent System | Temperature | Regioselectivity (Major Isomer) | Typical Yield | Mechanistic Rationale |

| HNO₃ (70%) | Acetic Acid | 90 °C | 3-Nitro | 75–85% | Unprotonated heterocycle; enol strongly activates C-3. |

| KNO₃ or HNO₃ | Conc. H₂SO₄ | -5 to 0 °C | 6-Nitro | 80–92% | Protonated heterocycle; directs SEAr exclusively to C-6. |

| Fuming HNO₃ | Conc. H₂SO₄ | > 25 °C | 6,8-Dinitro | 60–70% | Excess NO2+ and thermal energy forces double nitration. |

Detailed Experimental Protocol: Synthesis of 6-Nitro-4-hydroxy-2-quinolone

Self-Validating Design: This protocol utilizes potassium nitrate (KNO₃) in concentrated H₂SO₄ as an alternative to fuming nitric acid. This in situ generation of the nitronium ion provides a slower, more controlled release of NO2+ , mitigating the risk of thermal runaway and oxidative cleavage of the enol double bond, ensuring the protocol validates its own safety and yield parameters[4].

Reagents & Materials:

-

4-Hydroxy-2-quinolone (1.0 equiv, 10 mmol, 1.61 g)

-

Potassium Nitrate ( KNO3 , finely powdered) (1.1 equiv, 11 mmol, 1.11 g)

-

Concentrated Sulfuric Acid ( H2SO4 , 98%) (15 mL)

-

Crushed ice / Deionized water

Step-by-Step Methodology:

-

Preparation of the Acidic Matrix: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 15 mL of concentrated H2SO4 . Cool the flask in an ice-salt bath (NaCl/Ice) to achieve an internal temperature of -5 °C to 0 °C.

-

Causality: Sulfuric acid acts as both the solvent and the protonating agent. Pre-cooling is mandatory as the subsequent dissolution and nitration steps are highly exothermic.

-

-

Substrate Addition: Slowly add 4-hydroxy-2-quinolone (10 mmol) to the chilled sulfuric acid in small portions over 15 minutes. Ensure complete dissolution.

-

Causality: Gradual addition prevents localized heating, which could otherwise lead to premature oxidation or sulfonation of the substrate.

-

-

Nitration: Add finely powdered KNO3 (11 mmol) portion-wise over 30 minutes, strictly maintaining the internal temperature below 0 °C.

-

Reaction Maturation: Once addition is complete, maintain the reaction mixture at 0 °C for 2 hours with continuous, vigorous stirring.

-

Quenching & Precipitation: Carefully pour the viscous reaction mixture over 100 g of crushed ice with vigorous stirring. A pale yellow to off-white precipitate will immediately form.

-

Causality: Rapid dilution in ice water simultaneously quenches the nitration, dissipates the heat of dilution, and forces the highly insoluble 6-nitro-4-hydroxy-2-quinolone out of solution[4].

-

-

Isolation & Purification: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake extensively with cold deionized water until the filtrate reaches a neutral pH (pH ~7).

-

Causality: Complete removal of residual sulfuric acid is critical to prevent acid-catalyzed hydrolysis of the lactam bond during the drying phase.

-

-

Drying: Recrystallize the crude product from boiling ethanol or DMF/water. Dry the purified product in a vacuum oven at 60 °C for 12 hours.

Troubleshooting & Optimization

-

Impurity Profile (Dinitration): If LC-MS analysis indicates the presence of 6,8-dinitro-4-hydroxy-2-quinolone, reduce the equivalents of KNO3 to 1.05 and ensure the cooling bath is maintained strictly at -5 °C.

-

Poor Yield / Starting Material Recovery: If the reaction stalls, verify the purity and dryness of the KNO3 . Moisture in the reagents dilutes the H2SO4 , reducing its superacidic strength and impairing both substrate protonation and nitronium ion generation.

References

-

Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis Source: nih.gov URL:1

-

Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives Source: scholarsresearchlibrary.com URL:2

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: mdpi.com URL:3

-

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - Protocol for Nitration Source: benchchem.com URL:4

Sources

Application Note: Synthesis of 5-Nitrosalicylic Acid via Alkaline Hydrolysis of 2-Hydroxy-6-nitro-1H-quinolin-4-one

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

This application note details a comprehensive, self-validating protocol for synthesizing 5-nitrosalicylic acid (5-NSA) starting from 2-hydroxy-6-nitro-1H-quinolin-4-one. 5-NSA is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), including the Sirt5 inhibitor balsalazide[1], and various complex azo dyes. The methodology leverages a tandem sequence: a harsh alkaline ring-cleavage of the quinoline core, followed by a controlled hydrolytic deamination.

Mechanistic Rationale & Causality

The direct conversion of a quinoline derivative to a salicylic acid derivative requires overcoming significant kinetic barriers. We employ a two-stage approach to ensure high yield and purity:

-

Stage 1: Quinoline Ring Cleavage. 2-Hydroxy-6-nitro-1H-quinolin-4-one is highly stable due to its aromatic heterocyclic system. Alkaline hydrolysis requires extreme conditions (e.g., 10 M NaOH at reflux) to initiate a nucleophilic attack at the C2 position. This retro-aldol-like cleavage breaks the N1-C2 and C3-C4 bonds, extruding the C2-C3 fragment and yielding the intermediate 5-nitroanthranilic acid (5-NAA) [2]. The electron-withdrawing nitro group at the 6-position of the quinoline stabilizes the resulting phenoxide/carboxylate intermediates, facilitating the cleavage.

-

Stage 2: Hydrolytic Deamination. 5-NAA contains an ortho-amino group that must be converted to a hydroxyl group to form 5-NSA. Because the amino group (-NH 2 ) is a poor leaving group, direct nucleophilic aromatic substitution (S N Ar) by hydroxide is energetically unfavorable, even with para-nitro activation. Therefore, the chemical protocol employs a diazotization-hydrolysis sequence . The amine is converted to a highly reactive diazonium salt using sodium nitrite and hydrochloric acid at 0–5 °C. Subsequent thermal hydrolysis drives the expulsion of nitrogen gas (N 2 ), trapping the aryl cation with water to yield 5-nitrosalicylic acid.

-

Biocatalytic Alternative: Recent biotechnological advances have identified the aminohydrolase enzyme NaaA from, which can directly catalyze the hydrolytic deamination of 5-NAA to 5-NSA[3],[4]. This offers a green-chemistry alternative to the classical Sandmeyer-type route.

Experimental Protocols

Self-Validating System: Both steps incorporate High-Performance Liquid Chromatography (HPLC) in-process controls (IPC) to ensure intermediate consumption before proceeding, preventing the carryover of reactive species and ensuring batch-to-batch reproducibility.

Protocol A: Alkaline Cleavage to 5-Nitroanthranilic Acid

Objective: Cleave the quinoline heterocycle to isolate the 5-NAA intermediate.

-

Preparation of Base Bath: Dissolve 40.0 g of NaOH in 100 mL of deionized water in a 250 mL round-bottom flask.

-

Causality: A ~10 M concentration is strictly required; lower concentrations fail to overcome the activation energy for quinoline ring opening.

-

-

Substrate Addition: Add 10.0 g (48.5 mmol) of 2-hydroxy-6-nitro-1H-quinolin-4-one to the alkaline solution. The mixture will form a dark red/brown suspension.

-

Reflux: Equip the flask with a reflux condenser and heat to 110 °C for 12–16 hours under vigorous magnetic stirring.

-

IPC Monitoring: Sample 50 µL of the reaction mixture, quench in 1 mL of 1 M HCl, and analyze via HPLC (UV 305 nm). Proceed to the next step only when the starting material peak is <1%.

-

Workup & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 3.0.

-

Causality: 5-NAA precipitates optimally as a yellow solid at its isoelectric point.

-

-

Isolation: Filter the precipitate under a vacuum, wash with cold water (3 × 20 mL), and dry under a vacuum at 50 °C.

Protocol B: Diazotization and Thermal Hydrolysis to 5-Nitrosalicylic Acid

Objective: Convert the ortho-amino group of 5-NAA to a hydroxyl group.

-

Amine Solubilization: Suspend 5.0 g (27.4 mmol) of the isolated 5-NAA in 50 mL of 6 M HCl in a 250 mL flask. Cool the mixture to 0–5 °C using an ice-salt bath.

-

Diazotization: Dissolve 2.1 g (30.4 mmol) of NaNO 2 in 10 mL of cold water. Add this solution dropwise to the 5-NAA suspension over 30 minutes, maintaining the internal temperature strictly below 5 °C.

-

Causality: Temperatures above 5 °C lead to premature nitrogen evolution and off-target phenol coupling (azo dye formation).

-

-

Nitrous Acid Quenching: Stir for 15 minutes post-addition. Add 0.5 g of urea to consume excess nitrous acid (verify absence of nitrite with starch-iodide paper).

-

Thermal Hydrolysis: Remove the ice bath. Equip a reflux condenser and gradually heat the diazonium solution to 100 °C for 2 hours. Nitrogen gas evolution will be clearly visible.

-

Crystallization: Cool the solution to room temperature, then to 4 °C overnight. 5-Nitrosalicylic acid crystallizes as pale yellow needles.

-

Purification: Recrystallize from hot ethanol/water (1:1) to achieve >98% purity.

Data Presentation

Table 1: Comparative Reaction Parameters and Yields

| Reaction Stage | Substrate | Reagents & Conditions | Time | Isolated Yield | Purity (HPLC) |

| Ring Cleavage | 2-Hydroxy-6-nitro-1H-quinolin-4-one | 10 M NaOH, 110 °C (Reflux) | 12–16 h | 78–82% | >95% |

| Diazotization | 5-Nitroanthranilic Acid (5-NAA) | NaNO 2 , 6 M HCl, 0–5 °C | 45 min | N/A (In-situ) | N/A |

| Hydrolysis | Diazonium Intermediate | H 2 O / HCl, 100 °C (Reflux) | 2 h | 65–70% | >98% |

Table 2: Analytical Characterization of 5-Nitrosalicylic Acid

| Analytical Method | Expected Observation / Signal | Assignment |

| HPLC (C18 Column) | Retention Time: ~7.5 min | Isocratic elution (MeCN/H 2 O 40:60, 0.1% TFA), UV 305 nm. |

| 1 H-NMR (DMSO-d6) | δ 8.55 (d, J = 2.8 Hz, 1H) | Aromatic proton adjacent to NO 2 (C6-H). |

| 1 H-NMR (DMSO-d6) | δ 8.28 (dd, J = 9.0, 2.8 Hz, 1H) | Aromatic proton (C4-H). |

| 1 H-NMR (DMSO-d6) | δ 7.12 (d, J = 9.0 Hz, 1H) | Aromatic proton adjacent to OH (C3-H). |

Process Visualization

Figure 1: Chemo-enzymatic and classical synthetic pathways from quinoline to 5-nitrosalicylic acid.

References

-

Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide Source: LMU Munich University Library URL:[Link]

-

A Novel Synthesis of Some Quinoline Derivatives Source: Journal of the Chemical Society (Resumed), RSC Publishing URL:[Link]

-

Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329 Source: Journal of Bacteriology (ASM Journals) / PubMed Central URL:[Link]

-

Interactions of Aromatic Carboxylic Acids with Quinolin-8-ol (Oxine): Synthesis and the Crystal Structures of the Proton-Transfer Compounds with the Nitro-Substituted Benzoic Acids Source: Australian Journal of Chemistry / ResearchGate URL:[Link]

Sources

Application Note & Protocol: Synthesis of Novel Quinolinone Derivatives via Condensation with Substituted Aryl Aldehydes

An in-depth guide to the synthesis of 3-arylmethylene-6-nitro-1H-quinoline-2,4-diones via Knoevenagel-type condensation.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This guide provides a detailed protocol for the condensation reaction between 2-hydroxy-6-nitro-1H-quinolin-4-one and various substituted aryl aldehydes. This reaction, a variant of the classic Knoevenagel condensation, yields 3-(substituted benzylidene)-6-nitro-1H-quinoline-2,4(1H,3H)-dione derivatives. These products are of significant interest in drug discovery programs, particularly in the search for new anticancer and antimicrobial agents.[2][3] We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting.

Scientific Principles & Reaction Mechanism

The core transformation is a Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen (an acidic C-H bond) to a carbonyl group, followed by a dehydration reaction.[4]

-

The Active Methylene Component: In our system, the reactant is 2-hydroxy-6-nitro-1H-quinolin-4-one. This molecule exists in tautomeric forms, and the relevant tautomer for this reaction is 6-nitro-1H-quinoline-2,4(3H,1H)-dione. The methylene group at the C-3 position is flanked by two carbonyl groups, making its protons acidic and susceptible to deprotonation by a mild base. The potent electron-withdrawing effect of the nitro group at the C-6 position further enhances this acidity.

-

The Carbonyl Component: A diverse range of substituted aryl aldehydes (Ar-CHO) serve as the electrophilic partner. The nature of the substituent on the aromatic ring (electron-donating or electron-withdrawing) can influence the reactivity of the aldehyde and the properties of the final product.

-

The Catalyst: The reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine. The role of the base is to facilitate the deprotonation of the active methylene group to form a nucleophilic enolate ion.[5] A strong base is generally avoided as it could induce an undesired self-condensation of the aldehyde (a Cannizzaro-type reaction).[5][6]

The General Mechanism:

-

Enolate Formation: The basic catalyst (B:) removes a proton from the C-3 position of the quinolinone ring, creating a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. This forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH+) to yield a β-hydroxy aldol-type addition product.

-

Dehydration: Under the reaction conditions (often with heating), the aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form a new, stable carbon-carbon double bond, resulting in the final α,β-unsaturated product.[4][5]

Applications in Medicinal Chemistry and Drug Development

Quinoline and its derivatives are renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][7] The synthesis of new derivatives is a critical strategy in modern drug discovery.

The products of this specific condensation are of particular interest for several reasons:

-

Structural Motif: The resulting 3-arylmethylene-quinolinone structure is a known pharmacophore with potential as an antiproliferative agent.

-

Modularity: The use of various substituted aryl aldehydes allows for the systematic modification of the molecule's steric and electronic properties. This enables the creation of a compound library for structure-activity relationship (SAR) studies, which are crucial for optimizing a drug candidate's potency and selectivity.

-

Target Interaction: The planar, conjugated system and the presence of hydrogen bond donors and acceptors (the amide N-H, carbonyl oxygens, and nitro group) suggest potential for interaction with biological targets like enzymes or DNA.

Detailed Experimental Protocol

This protocol outlines a general procedure for the condensation reaction. Researchers should note that optimal reaction times and temperatures may vary depending on the specific aldehyde used.

3.1. Materials and Reagents

-

2-hydroxy-6-nitro-1H-quinolin-4-one (starting material)

-

Substituted aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Absolute Ethanol (or Glacial Acetic Acid as an alternative solvent/catalyst)

-

Piperidine (catalyst)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Filtration apparatus (Büchner funnel, filter paper)

3.2. Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 100 mL round-bottom flask, combine 2-hydroxy-6-nitro-1H-quinolin-4-one (e.g., 1.0 mmol, 220 mg) and the selected substituted aryl aldehyde (1.1 mmol, a 10% molar excess).

-

Solvent Addition: Add 20 mL of absolute ethanol to the flask. Swirl to create a suspension.

-

Catalyst Introduction: Add 3-4 drops of piperidine to the mixture using a Pasteur pipette. The addition of the base often results in a distinct color change as the reactants begin to dissolve and react.

-

Expert Insight: The amount of catalyst is critical. Too little will result in a sluggish reaction, while too much can promote side reactions. 3-4 drops are typically sufficient for a 1 mmol scale reaction.

-

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Note: Heating provides the necessary activation energy for the dehydration step of the mechanism and increases the rate of reaction. Refluxing prevents solvent loss.

-

-

Isolation: Once the reaction is complete (typically indicated by the disappearance of the starting quinolinone spot on TLC, usually 2-6 hours), remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate out of the solution as a colored solid.

-

Work-up: Cool the reaction mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid on the filter with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted aldehyde and catalyst. For higher purity, the crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or a DMF/water mixture.

-

Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Sources

- 1. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]

- 2. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | IJRSI [rsisinternational.org]

minimum inhibitory concentration (MIC) testing protocols for 2-hydroxy-6-nitro-1H-quinolin-4-one

An Application Note and Protocol for the Determination of Minimum Inhibitory Concentration (MIC) of 2-hydroxy-6-nitro-1H-quinolin-4-one

Abstract

The emergence of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. The quinolone class of compounds has long been a cornerstone of antibacterial therapy, and its derivatives continue to be a promising area of research.[1] This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of 2-hydroxy-6-nitro-1H-quinolin-4-one, a quinolone derivative with demonstrated antimicrobial potential.[2] The MIC value is the most fundamental measure of a compound's in vitro antimicrobial efficacy, defined as the lowest concentration that inhibits the visible growth of a microorganism.[3] The following protocols for Broth Microdilution and Agar Dilution are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy, reproducibility, and integrity for researchers, scientists, and drug development professionals.[4][5]

Scientific Principle: The Basis of MIC Testing

The core principle of MIC testing is to establish the potency of an antimicrobial agent by challenging a standardized population of bacteria with a range of concentrations of the agent. This is achieved by creating a gradient of the test compound (2-hydroxy-6-nitro-1H-quinolin-4-one) in a nutrient-rich medium. A standardized inoculum of the target microorganism is introduced to this gradient. Following a defined incubation period, the presence or absence of visible growth is assessed. The MIC is the lowest concentration of the compound at which no growth is observed. This value provides a critical benchmark for evaluating the compound's potential as a therapeutic agent.

Essential Materials & Equipment

2.1. Reagents & Consumables

-

2-hydroxy-6-nitro-1H-quinolin-4-one (powder form)

-

Dimethyl Sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA)[6][7]

-

Sterile 0.85% Saline

-

Sterile deionized water

-

Reference antibiotic powder (e.g., Ciprofloxacin)

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile Petri dishes (100 mm)

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes and sterile tips

2.2. Equipment

-

Class II Biological Safety Cabinet

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Spectrophotometer or Turbidimeter

-

Analytical balance

-

pH meter

-

Autoclave

-

Water bath (45-50°C)

2.3. Microbial Strains

-

Test Organisms: Relevant Gram-positive and Gram-negative bacteria.

-

Quality Control (QC) Strains:

Critical Preparatory Steps

Preparation of Compound Stock Solution

Causality: Quinolone derivatives often exhibit poor solubility in aqueous solutions.[10][11] A high-concentration stock solution in an appropriate solvent is therefore required. DMSO is a common choice, but its final concentration in the assay must be controlled to prevent solvent-induced toxicity to the test organism.[12]

-

Accurately weigh 10 mg of 2-hydroxy-6-nitro-1H-quinolin-4-one powder.

-

Dissolve the powder in 1 mL of 100% DMSO to create a stock concentration of 10,240 µg/mL. This high starting concentration facilitates a wide range of serial dilutions.

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

-

Prepare the stock solution fresh on the day of the experiment or store in small aliquots at -20°C or lower, protected from light.

Preparation of Standardized Bacterial Inoculum

Causality: The density of the initial bacterial inoculum is a critical variable that can significantly affect the MIC value.[13] A high inoculum can overwhelm the antimicrobial agent, leading to falsely elevated MICs (the "inoculum effect"). Therefore, standardization is essential for reproducibility.[13] The 0.5 McFarland turbidity standard provides a reliable, low-tech method to approximate a bacterial suspension of 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12]

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

-

Suspend the colonies in a tube containing 3-5 mL of sterile saline.

-

Vortex the tube thoroughly to create a homogenous suspension.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or more saline. Visually compare the tubes against a white background with contrasting black lines.

-

This standardized suspension must be used within 30 minutes of preparation for the final dilution into the assay medium.

Protocol 1: Broth Microdilution Method (CLSI M07 Guideline)

This method is widely used due to its efficiency in testing multiple samples and its suitability for automation.[4]

Workflow Diagram: Broth Microdilution MIC Assay

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology

-

Plate Setup: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[3]

-

Compound Dilution:

-

Prepare an intermediate dilution of the stock solution. For a final test range of 128 to 0.125 µg/mL, prepare a 256 µg/mL working solution (2X the highest final concentration) in CAMHB.

-

Add 100 µL of this 256 µg/mL solution to the first well of each test row (Column 1).

-

Perform 2-fold serial dilutions by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to Column 10. Discard 50 µL from Column 10. This leaves Column 11 as the growth control and Column 12 for sterility.

-

-

Final Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension in CAMHB. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL. A typical dilution is 1:100 of the standardized suspension, but this should be verified.

-

Inoculation: Add 50 µL of the final diluted inoculum to each well from Column 1 to Column 11. This brings the final volume in each well to 100 µL and halves the compound concentration to the desired final range (128, 64, ..., 0.25 µg/mL).

-

Controls:

-

Growth Control (Column 11): Contains 50 µL CAMHB + 50 µL inoculum. Must show clear turbidity.

-

Sterility Control (Column 12): Contains 100 µL CAMHB only. Must remain clear.

-

Solvent Control (Optional but Recommended): Test the highest concentration of DMSO used in the assay in a separate well with inoculum to ensure it does not inhibit growth.

-

-

Incubation: Seal the plate or use a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

Reading Results: After incubation, view the plate from the bottom using a reading mirror or against a dark background. The MIC is the lowest concentration of 2-hydroxy-6-nitro-1H-quinolin-4-one at which there is no visible growth (i.e., the first clear well).[3] A small, sharply-defined "button" of cells at the bottom may be present and should be interpreted as no growth.

Protocol 2: Agar Dilution Method (CLSI M07 Guideline)

This method is often considered a gold standard for its accuracy and is useful for testing multiple strains simultaneously.[3][14]

Step-by-Step Methodology

-

Preparation of Agar Plates:

-

Prepare molten Mueller-Hinton Agar (MHA) and hold it in a 45-50°C water bath to prevent premature solidification.

-

Prepare a series of 10X final concentrations of the test compound in a suitable solvent (e.g., DMSO).

-

For each desired final concentration, add 2 mL of the 10X compound solution to 18 mL of molten MHA in a sterile tube. Mix by inverting gently to avoid bubbles. This creates a 1:10 dilution.

-

Immediately pour the agar mixture into a sterile 100 mm Petri dish to a depth of 3-4 mm. Allow the plates to solidify fully at room temperature.

-

Prepare a drug-free control plate containing only the agar and the highest volume of solvent used.

-

-

Inoculum Preparation: Prepare the 0.5 McFarland standardized suspension for each test and QC strain as described in section 3.2.

-

Inoculation:

-

Spot 1-2 µL of each standardized inoculum onto the surface of the agar plates, starting with the drug-free control plate and moving to the plate with the highest concentration.

-

A multi-point inoculator can be used to apply multiple strains to one plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of 2-hydroxy-6-nitro-1H-quinolin-4-one that completely inhibits visible growth. A faint haze or one or two isolated colonies should be disregarded.[15]

Quality Control & Data Interpretation

A robust quality control program is the foundation of trustworthy and reproducible results.[8] It validates the performance of the media, the compound, the inoculum, and the operator.

-

Self-Validation: Each experiment must be run in parallel with reference QC strains (E. coli ATCC 25922, S. aureus ATCC 29213, etc.).[9][16]

-

Reference Antibiotic: A known antibiotic (e.g., Ciprofloxacin) should be tested alongside the novel compound.

-

Acceptance Criteria: The MIC values obtained for the QC strains with the reference antibiotic must fall within the acceptable ranges published by CLSI or EUCAST. If they do not, the entire batch of results is considered invalid, and troubleshooting is required.[6][8]

Data Presentation

MIC data should be presented in a clear, tabular format.

| Microorganism | Strain ID | MIC (µg/mL) of 2-hydroxy-6-nitro-1H-quinolin-4-one | MIC (µg/mL) of Ciprofloxacin (Control) | CLSI Acceptable Range for Ciprofloxacin (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | Result | Result | 0.12 - 0.5 |

| Escherichia coli | ATCC® 25922™ | Result | Result | 0.004 - 0.015 |

| Pseudomonas aeruginosa | ATCC® 27853™ | Result | Result | 0.25 - 1 |

| Clinical Isolate 1 | ID | Result | Result | N/A |

References

-

Public Health England. Quality Control of Antimicrobial Susceptibility Testing. Available from: [Link]

-

Kim, Y. R., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 35(6), 635-8. Available from: [Link]

-

GCS Medical College. (2015). Quality Control of Antimicrobial Susceptibility Tests. Available from: [Link]

-

EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available from: [Link]

-

SEAFDEC/AQD. (2005). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Laboratory Manual of Standardized Methods for Antimicrobial Sensitivity Tests for Bacteria Isolated from Aquatic Animals and Environment. Available from: [Link]

-

Liofilchem. (2023). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. Available from: [Link]

-

Balouiri, M., Sadiki, M., & Koraichi, I. S. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

-

CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available from: [Link]

-

CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

-

European Committee for Antimicrobial Susceptibility Testing (EUCAST). (2000). EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution. Clinical Microbiology and Infection, 6(9), 509-15. Available from: [Link]

-

Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(20). Available from: [Link]

-

Barry, A. L., et al. (1982). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 16(5), 843-849. Available from: [Link]

-

EUCAST. MIC Determination. Available from: [Link]

-

The Science Snail. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. Available from: [Link]

-

Chen, Y., et al. (2014). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 52(7), 2687-2690. Available from: [Link]

-

EUCAST. Media Preparation. Available from: [Link]

-

Abdel-Ghani, A. A., & Amaal, A. A. (2012). Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives. Archives of Applied Science Research, 4(3), 1339-1344. Available from: [Link]

-

Park, Y. J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. Available from: [Link]

-

Zielenkiewicz, W., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Available from: [Link]

-

Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197. Available from: [Link]

-

Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society, 77(6), 681-692. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 29(7), 1599. Available from: [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

-

Shobhashana, P., et al. (2018). SYNTHESIS OF IMIDAZOLE DERIVATIVES BEARING QUINOLINE NUCLEUS CATALYSED BY CAN AND THEIR ANTIMICROBIAL, ANTITUBERCULAR AND MOLECULAR DOCKING STUDIES. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available from: [Link]

-

ResearchGate. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. Available from: [Link]

-

Wang, S., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3048. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 7. EUCAST: Media Preparation [eucast.org]

- 8. gcsmc.org [gcsmc.org]

- 9. szu.gov.cz [szu.gov.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. altuner.me [altuner.me]

- 14. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. bsac.org.uk [bsac.org.uk]

Technical Support Center: Optimizing the Synthesis of 2-hydroxy-6-nitro-1H-quinolin-4-one

Welcome to the technical support center for the synthesis of 2-hydroxy-6-nitro-1H-quinolin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. We will delve into the nuances of the nitration of 2-hydroxy-1H-quinolin-4-one, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2-hydroxy-1H-quinolin-4-one challenging in terms of regioselectivity?

A1: The 2-hydroxy-1H-quinolin-4-one scaffold possesses two main sites susceptible to electrophilic attack: the electron-rich pyridinone ring and the benzene ring. The pyridinone ring, specifically the C3 position, is highly activated due to the electron-donating effects of the hydroxyl and amino moieties. This makes the 3-nitro isomer a common and often major byproduct under kinetically controlled conditions. Directing the nitration to the C6 position on the less activated benzene ring requires careful control of reaction parameters to favor the thermodynamically more stable product.

Q2: What is the primary role of sulfuric acid in the nitrating mixture?

A2: Concentrated sulfuric acid is crucial as it acts as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid.[1][2] The reaction is as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Without a strong acid like sulfuric acid, the concentration of the nitronium ion is insufficient to effect nitration on the less reactive positions of the quinolinone ring.[1][2]

Q3: What are the main byproducts I should expect in this reaction?

A3: The primary byproduct is the 3-nitro isomer, 2-hydroxy-3-nitro-1H-quinolin-4-one. Depending on the reaction conditions, you may also encounter dinitrated products and unreacted starting material. Overly harsh conditions (e.g., high temperatures or prolonged reaction times) can lead to the formation of various dinitro-isomers.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of products. The desired 6-nitro isomer is typically more polar than the starting material but may have a different Rf value compared to the 3-nitro isomer.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 6-Nitro Isomer

Q: My reaction yields are consistently low, or I am isolating the 3-nitro isomer as the major product. What are the likely causes and how can I improve the yield of the 6-nitro product?

A: This is a common challenge and usually points to issues with reaction conditions that favor the kinetically controlled product (3-nitro isomer) over the thermodynamically favored one (6-nitro isomer).

Causality and Solutions:

The key to maximizing the yield of the 6-nitro isomer lies in understanding the stability of the Wheland intermediates (the carbocation intermediates formed during electrophilic aromatic substitution). While the attack at the C3 position is kinetically faster due to the high electron density of the pyridinone ring, the resulting Wheland intermediate for substitution at the C6 position on the benzene ring is more stable. By using conditions that allow for the reaction to approach thermodynamic equilibrium, the formation of the 6-nitro product can be favored.

| Parameter | Problem | Scientific Rationale | Recommended Solution |

| Temperature | Reaction temperature is too high (e.g., above 0 °C). | Higher temperatures provide enough energy to overcome the activation barrier for the formation of the less stable 3-nitro isomer, making it the dominant product. Lower temperatures favor the pathway with the more stable transition state, leading to the 6-nitro isomer. | Maintain a strict temperature control between -5 °C and 0 °C throughout the addition of the starting material to the nitrating mixture.[4] |

| Nitrating Agent | Using nitric acid alone or with a weaker acid like acetic acid. | These conditions are not sufficient to generate a high concentration of the nitronium ion needed to effectively nitrate the less activated benzene ring. They tend to favor nitration at the more reactive C3 position. | Use a mixed acid system of concentrated nitric acid and concentrated sulfuric acid. The strong acidity of sulfuric acid ensures a high concentration of the nitronium ion. |

| Rate of Addition | Adding the 2-hydroxy-1H-quinolin-4-one to the nitrating mixture too quickly. | Rapid addition can cause localized increases in temperature, leading to the formation of the 3-nitro isomer and potential dinitration. | Add the starting material portion-wise or as a solution dropwise over an extended period, ensuring the temperature does not rise above the set point. |

Issue 2: Difficulty in Purifying the 6-Nitro Isomer

Q: I am having trouble separating the 6-nitro isomer from the 3-nitro isomer and other impurities. What are the best purification strategies?

A: The separation of these isomers can be challenging due to their similar polarities. A combination of techniques is often necessary for achieving high purity.

Causality and Solutions:

The structural similarity of the 3-nitro and 6-nitro isomers results in comparable solubility and adsorption properties, making their separation non-trivial.

| Technique | Challenge | Expert Recommendation |

| Recrystallization | Co-crystallization of isomers. | Recrystallization from a polar solvent like ethanol or a mixture of ethanol and water can be effective.[5] The 6-nitro isomer is often less soluble in such systems and will crystallize out upon cooling, leaving the more soluble 3-nitro isomer in the mother liquor. Multiple recrystallizations may be necessary. |

| Column Chromatography | Poor separation of spots on TLC and co-elution on the column. | A solvent system of ethyl acetate and petroleum ether (or hexane) is a good starting point for TLC analysis and column chromatography.[6] You may need to experiment with the ratio to achieve optimal separation. A typical starting ratio could be 30-50% ethyl acetate in petroleum ether. The 3-nitro isomer is generally less polar and will elute before the 6-nitro isomer. |

Experimental Protocols

Optimized Protocol for the Synthesis of 2-hydroxy-6-nitro-1H-quinolin-4-one

This protocol is designed to maximize the yield of the 6-nitro isomer.

Materials:

-

2-hydroxy-1H-quinolin-4-one

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Potassium Nitrate (optional, can enhance nitration)[4]

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid. Cool the flask to -5 °C in an ice-salt bath. Slowly add concentrated nitric acid dropwise while maintaining the temperature below 0 °C. If using, add potassium nitrate to the mixture at this stage.[4]

-

Reaction: Slowly add 2-hydroxy-1H-quinolin-4-one in small portions to the cold, stirred nitrating mixture. Ensure the temperature does not exceed 0 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at -5 °C to 0 °C for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 40% ethyl acetate in petroleum ether).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient.

Visual Guides

Reaction Mechanism and Regioselectivity

Caption: Mechanism of nitration showing the formation of the nitronium ion and the competing pathways to the 3-nitro and 6-nitro isomers.

Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting low yields of 2-hydroxy-6-nitro-1H-quinolin-4-one.

Safety Precautions

Nitration reactions using mixed acids are highly exothermic and require strict safety protocols.[4]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

-

The addition of reagents should be done slowly and cautiously, with continuous monitoring of the reaction temperature.

-

Have an appropriate quenching agent and a base for neutralization readily available.

References

- Abo Attaia, A. A., et al. (2012). Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives. Archives of Applied Science Research, 4(3), 1339-1344.

- Hughes, E. D., Ingold, C. K., & Reed, R. I. (1950). 450. Kinetics and mechanism of aromatic nitration. Part I. The nitronium ion, NO2+. Journal of the Chemical Society (Resumed), 2400-2440.

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.

-

Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

- Patent CN108383781B. (2020). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.

-

LibreTexts. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

- Al-Obaidi, A. S. M., & Al-Amery, M. H. A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology, 10(8), 346-355.

-

Chemistry Stack Exchange. (2020, August 6). activating and deactivating groups and directing effect. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). A captured room temperature stable Wheland intermediate as a key structure for the orthogonal decoration of 4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Organic & Biomolecular Chemistry.

- BenchChem. (2025).

-

SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

- European Patent Office. (n.d.).

- Saunders, D., & Snyder, L. R. (2005). Quantitative Thin-Layer Chromatography.

- BenchChem. (2025).

- Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1025.

- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75.